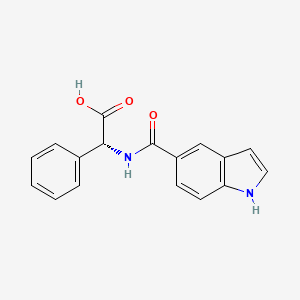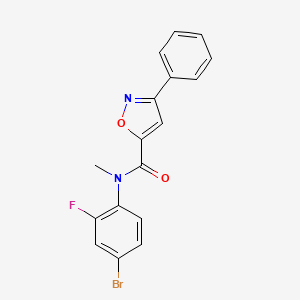
(2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid, also known as IPCA-2, is a synthetic compound that has gained attention due to its potential applications in scientific research. IPCA-2 is a derivative of indole-5-carboxylic acid and has a phenylacetic acid moiety attached to the nitrogen atom. This compound has been shown to have promising effects in various biochemical and physiological processes, making it a potential candidate for further research.
Mécanisme D'action
The mechanism of action of (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid involves the inhibition of MAO-A activity. (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid binds to the active site of MAO-A and prevents the breakdown of neurotransmitters such as serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters, which has been shown to have antidepressant effects.
Biochemical and Physiological Effects:
(2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid has been shown to have various biochemical and physiological effects. As mentioned earlier, (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid inhibits the activity of MAO-A, leading to an increase in the levels of neurotransmitters such as serotonin and norepinephrine. This increase in neurotransmitter levels has been shown to have antidepressant effects. (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid has also been shown to have antitumor and anti-inflammatory properties. In addition, (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid has been shown to have anxiolytic effects, making it a potential candidate for anxiety research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid in lab experiments is its ability to inhibit the activity of MAO-A. This makes it a potential candidate for research related to depression and anxiety. (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid also has antitumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammation research. However, one of the limitations of using (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid research. One potential direction is to further study its antidepressant effects and its potential use as a treatment for depression and anxiety. Another potential direction is to study its antitumor and anti-inflammatory properties and its potential use in cancer and inflammation research. Additionally, further research is needed to optimize the synthesis of (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid and improve its solubility in water for in vivo administration.
Conclusion:
In conclusion, (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid is a synthetic compound that has gained attention due to its potential applications in scientific research. (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid has been shown to have promising effects in various biochemical and physiological processes, making it a potential candidate for further research. Its ability to inhibit the activity of MAO-A and increase the levels of neurotransmitters such as serotonin and norepinephrine has been shown to have antidepressant effects. (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid also has antitumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammation research. Further research is needed to optimize the synthesis of (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid and improve its solubility in water for in vivo administration.
Méthodes De Synthèse
The synthesis of (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid involves the reaction of indole-5-carboxylic acid with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid as a white crystalline solid with a purity of over 95%.
Applications De Recherche Scientifique
(2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid has been studied extensively for its potential applications in scientific research. One of the most promising applications of (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid is its ability to inhibit the activity of the enzyme monoamine oxidase A (MAO-A). MAO-A is responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine, and its inhibition has been shown to have antidepressant effects. (2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid has also been shown to have antitumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammation research.
Propriétés
IUPAC Name |
(2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(13-6-7-14-12(10-13)8-9-18-14)19-15(17(21)22)11-4-2-1-3-5-11/h1-10,15,18H,(H,19,20)(H,21,22)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVSKEWOTVNITG-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1H-indole-5-carbonylamino)-2-phenylacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-(morpholin-4-ylmethyl)piperidine-1-carboxamide](/img/structure/B7683097.png)
![(2S)-N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7683105.png)
![(2S)-2-phenyl-2-[[2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7683111.png)
![4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid](/img/structure/B7683122.png)

![4-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7683140.png)
![cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683153.png)
![cyclopropyl-[(2R)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683158.png)
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-[2-(4-methyl-1,3-thiazol-5-yl)benzimidazol-1-yl]ethanone](/img/structure/B7683176.png)
![(1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7683189.png)
![2-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]guanidine](/img/structure/B7683195.png)
![2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B7683196.png)
![[2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol](/img/structure/B7683198.png)